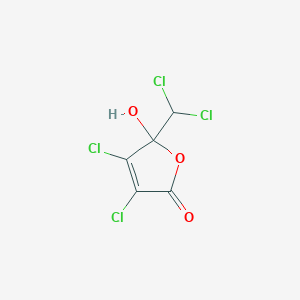
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone typically involves the chlorination of furanone derivatives. One common method includes the reaction of furanone with chlorine gas under controlled conditions to introduce the dichloromethyl and dichloro groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are designed to ensure high yield and purity while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated furanone derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various chlorinated furanone derivatives, which can have different degrees of chlorination and functionalization depending on the reaction conditions .
Scientific Research Applications
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorinated functional groups into molecules.
Biology: Studies have investigated its mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone involves its reactivity with nucleophilic biomolecules, including proteins and DNA. This reactivity is due to the presence of electrophilic chlorine atoms, which can form covalent bonds with nucleophiles, leading to potential mutagenic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-(dichloromethylene)-2(5H)-furanone: Similar in structure but with a dichloromethylene group instead of a dichloromethyl group.
1-Methyl-3,4-dichloro-5-(dichloromethyl)pyrazole: A pyrazole derivative with similar chlorination patterns.
Uniqueness
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone is unique due to its specific combination of chlorinated functional groups and its reactivity profile. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
3,4-dichloro-5-(dichloromethyl)-5-hydroxyfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4O3/c6-1-2(7)5(11,4(8)9)12-3(1)10/h4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLNGYYNXUCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(OC1=O)(C(Cl)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910619 | |
| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108082-06-0 | |
| Record name | 2(5H)-Furanone, 3,4-dichloro-5-(dichloromethyl)-5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108082060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


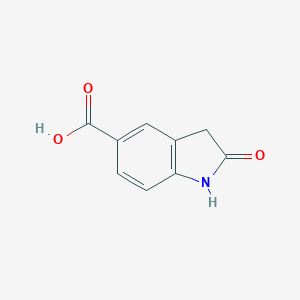
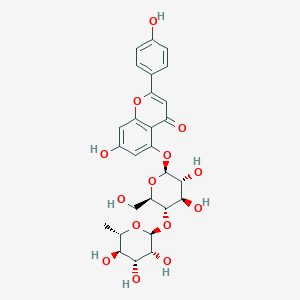
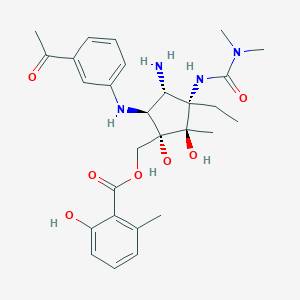
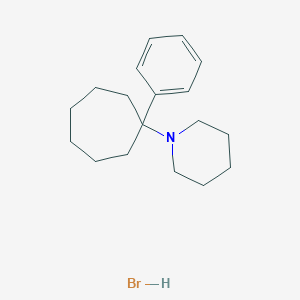
![Pentanol-N,[1-14c]](/img/structure/B9599.png)
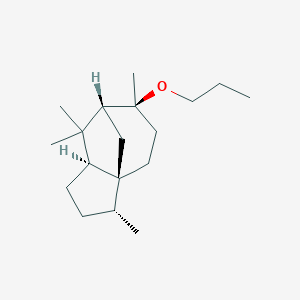
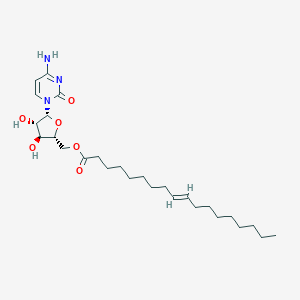
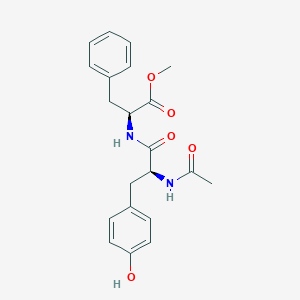
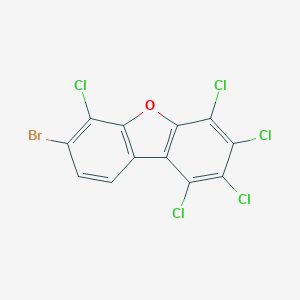
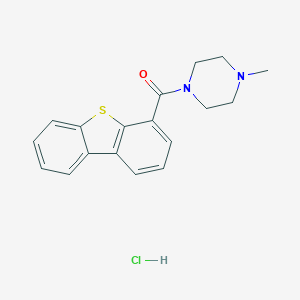
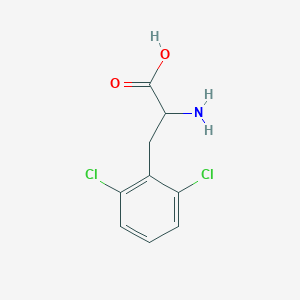
![[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B9615.png)
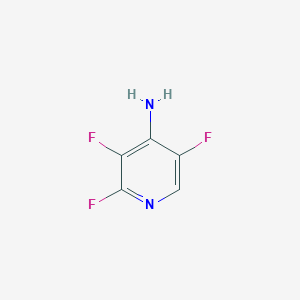
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
